molecular formula C16H23N3O5 B8202930 2,5-Di-tert-butyl 4-oxo-6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate

2,5-Di-tert-butyl 4-oxo-6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate

Cat. No.: B8202930
M. Wt: 337.37 g/mol
InChI Key: GZHOLZWWZYOTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Di-tert-butyl 4-oxo-6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate is a heterocyclic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a dihydropyrazine derivative, with tert-butyl esters. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,5-Di-tert-butyl 4-oxo-6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2,5-Di-tert-butyl 4-oxo-6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ditert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Di-tert-butyl 4-oxo-6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its tert-butyl groups provide steric hindrance, enhancing its stability and making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

ditert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-15(2,3)23-13(21)10-9-11-12(20)18(7-8-19(11)17-10)14(22)24-16(4,5)6/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHOLZWWZYOTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN2CCN(C(=O)C2=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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